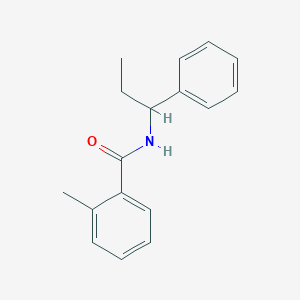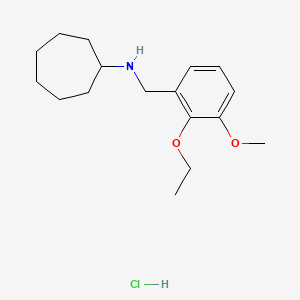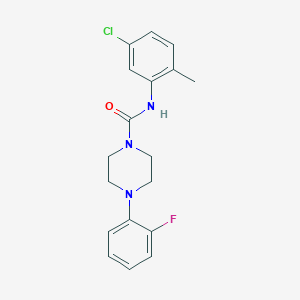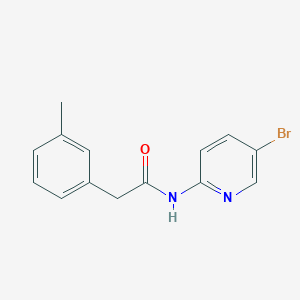
2-methyl-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-phenylpropyl)benzamide, also known as Flmodafinil, is a novel psychostimulant drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Flmodafinil is a derivative of Modafinil, a well-known wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy and sleep apnea. Flmodafinil has been shown to be more potent and longer-lasting than Modafinil, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(1-phenylpropyl)benzamide in laboratory experiments is its potency and long-lasting effects, which allow for more precise and controlled studies. However, one limitation is the potential for side effects, including cardiovascular effects and changes in hormone levels, which may complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methyl-N-(1-phenylpropyl)benzamide, including further investigation into its cognitive enhancing effects, as well as its potential as a treatment for psychiatric disorders. Other areas of interest include its potential as a treatment for neurological disorders such as Parkinson's disease, as well as its potential as a performance-enhancing drug for athletes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and efficacy in different populations.
Synthesemethoden
The synthesis of 2-methyl-N-(1-phenylpropyl)benzamide involves the reaction of Modafinil with propylamine and formaldehyde to produce the intermediate N-(1-phenylpropyl) Modafinil. This intermediate is then reacted with methyl iodide to yield this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-phenylpropyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One area of interest is its use as a cognitive enhancer, with studies showing that this compound can improve memory, attention, and executive function in healthy individuals. Another area of research is its potential as a treatment for psychiatric disorders such as depression and ADHD, with studies showing promising results in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-10-5-4-6-11-14)18-17(19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOIQDJNICOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5414300.png)
![(3R*,3aR*,7aR*)-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5414303.png)
![3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5414310.png)
![(3aS*,6aR*)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5414317.png)
![7-methyl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5414325.png)
![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5414328.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5414356.png)


![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)


![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)